molecular formula C13H8N6 B12405388 Topiroxostat-d4

Topiroxostat-d4

Cat. No.: B12405388
M. Wt: 252.27 g/mol
InChI Key: UBVZQGOVTLIHLH-GYABSUSNSA-N
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Description

Topiroxostat-d4: is a deuterium-labeled derivative of Topiroxostat, a potent and orally active xanthine oxidoreductase inhibitor. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Topiroxostat. The deuterium labeling helps in tracing the compound during various biochemical processes without altering its biological activity significantly .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Topiroxostat-d4 involves the incorporation of deuterium atoms into the molecular structure of Topiroxostat. This is typically achieved through hydrogen-deuterium exchange reactions under specific conditions. The process may involve the use of deuterated solvents and catalysts to facilitate the exchange.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets research-grade standards .

Chemical Reactions Analysis

Types of Reactions: Topiroxostat-d4 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Chemistry: Topiroxostat-d4 is used as a tracer in chemical reactions to study the reaction mechanisms and pathways. The deuterium labeling allows for precise tracking of the compound without altering its chemical properties.

Biology: In biological research, this compound is used to study the metabolic pathways and pharmacokinetics of Topiroxostat. It helps in understanding how the compound is absorbed, distributed, metabolized, and excreted in biological systems.

Medicine: this compound is used in preclinical studies to evaluate the efficacy and safety of Topiroxostat. It helps in understanding the drug’s interaction with various biological targets and its potential therapeutic effects.

Industry: In the pharmaceutical industry, this compound is used in the development and optimization of Topiroxostat formulations. It helps in ensuring the consistency and quality of the final product .

Mechanism of Action

Topiroxostat-d4 exerts its effects by inhibiting xanthine oxidoreductase, an enzyme involved in purine metabolism. This inhibition reduces the production of uric acid, which is beneficial in the treatment of hyperuricemia and gout. The deuterium labeling does not significantly alter the mechanism of action but allows for detailed study of the compound’s pharmacokinetics and metabolism .

Comparison with Similar Compounds

    Allopurinol: Another xanthine oxidase inhibitor used in the treatment of hyperuricemia and gout.

    Febuxostat: A non-purine xanthine oxidase inhibitor with a similar mechanism of action.

Uniqueness: Topiroxostat-d4 is unique due to its deuterium labeling, which allows for precise tracking and study of the compound in various biochemical processes. This makes it a valuable tool in scientific research, particularly in the fields of pharmacokinetics and drug metabolism .

Properties

Molecular Formula

C13H8N6

Molecular Weight

252.27 g/mol

IUPAC Name

4-[3-(2,3,5,6-tetradeuteriopyridin-4-yl)-1H-1,2,4-triazol-5-yl]pyridine-2-carbonitrile

InChI

InChI=1S/C13H8N6/c14-8-11-7-10(3-6-16-11)13-17-12(18-19-13)9-1-4-15-5-2-9/h1-7H,(H,17,18,19)/i1D,2D,4D,5D

InChI Key

UBVZQGOVTLIHLH-GYABSUSNSA-N

Isomeric SMILES

[2H]C1=C(N=C(C(=C1C2=NNC(=N2)C3=CC(=NC=C3)C#N)[2H])[2H])[2H]

Canonical SMILES

C1=CN=CC=C1C2=NNC(=N2)C3=CC(=NC=C3)C#N

Origin of Product

United States

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